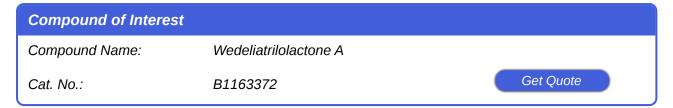


# Spectroscopic and Structural Analysis of Wedeliatrilolactone A: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to **Wedeliatrilolactone A**, a sesquiterpene lactone identified from Wedelia trilobata. Due to the limited availability of specific spectral data for **Wedeliatrilolactone A** in publicly accessible literature, this document presents representative data and protocols for closely related and co-isolated sesquiterpene lactones from the same plant source. This approach offers valuable insights into the structural characterization of this class of compounds.

#### **Chemical Structure**

While a specific public-source structure image for **Wedeliatrilolactone A** is not readily available, it is classified as a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The structural elucidation of such compounds heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### **Spectroscopic Data**

The following tables summarize the typical spectroscopic data observed for eudesmanolide sesquiterpene lactones isolated from Wedelia trilobata. This data is representative and serves as a reference for the characterization of **Wedeliatrilolactone A**.



Table 1: Representative <sup>1</sup>H NMR Data for a Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata (CDCl<sub>3</sub>, 500 MHz)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.50	m	
2	1.80, 2.10	m	
3	1.55	m	
4	2.30	m	_
5	1.60	m	
6	4.50	t	9.0
7	2.80	m	
8	4.20	dd	11.0, 9.0
9	2.15	m	_
11	2.60	m	
13a	6.25	d	3.5
13b	5.60	d	3.0
14	1.05	S	
15	1.20	d	7.0

Table 2: Representative <sup>13</sup>C NMR Data for a Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata (CDCl<sub>3</sub>, 125 MHz)



Position	δ (ppm)
1	45.2
2	28.1
3	35.5
4	52.3
5	50.8
6	82.4
7	55.6
8	78.9
9	40.1
10	41.7
11	139.8
12	170.1
13	121.5
14	15.3
15	21.8

Table 3: Representative Mass Spectrometry (MS) Data for a Sesquiterpene Lactone

Ion Type	m/z (Da)	Fragmentation Pathway
[M+H]+	251.1234	Protonated molecule
[M+Na]+	273.1053	Sodiated adduct
[M+H-H <sub>2</sub> O] <sup>+</sup>	233.1128	Loss of a water molecule
[M+H-CO]+	223.1281	Loss of carbon monoxide
[M+H-C <sub>3</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>	179.0968	Loss of the lactone moiety



#### **Experimental Protocols**

The following sections detail the typical methodologies employed for the isolation and spectroscopic analysis of sesquiterpene lactones from Wedelia trilobata.

A general procedure for the extraction and isolation of sesquiterpene lactones from the leaves of Wedelia trilobata involves the following steps:

- Plant Material Collection and Preparation: Fresh leaves are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel and high-performance liquid chromatography (HPLC), to yield pure compounds.

NMR spectra are typically recorded on a high-field spectrometer.

- Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>).
- Spectrometer: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13.
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the isolated compounds.

• Instrumentation: Electrospray ionization (ESI) is a common ionization technique used for the analysis of sesquiterpene lactones.

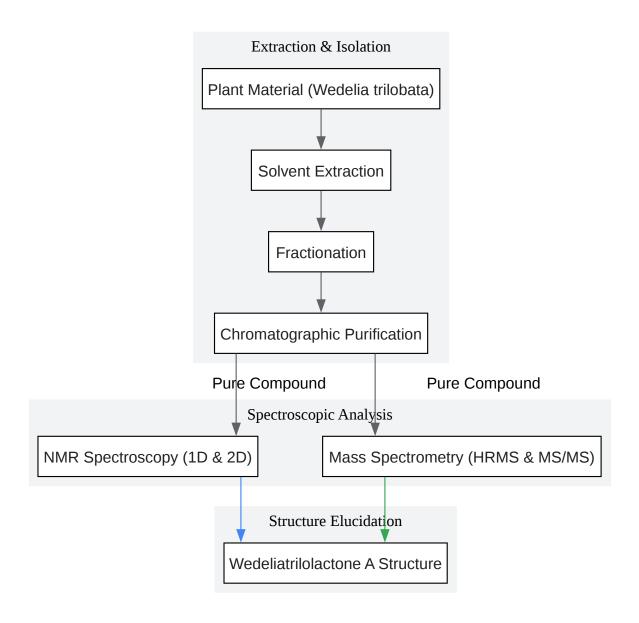


- Analysis: The analysis is typically performed in positive ion mode to observe protonated molecules [M+H]<sup>+</sup> and other adducts.
- Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to gain further structural insights.

#### **Workflow and Pathway Diagrams**

The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis of **Wedeliatrilolactone A** and related compounds.

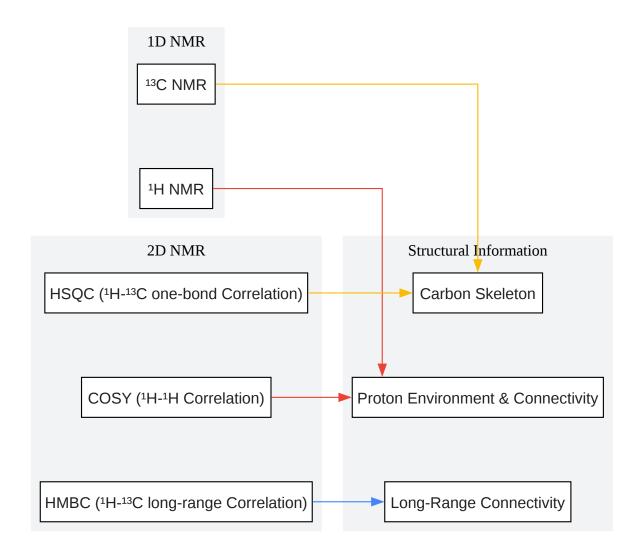




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Fig. 1: General workflow for the isolation and structural elucidation of **Wedeliatrilolactone A**.

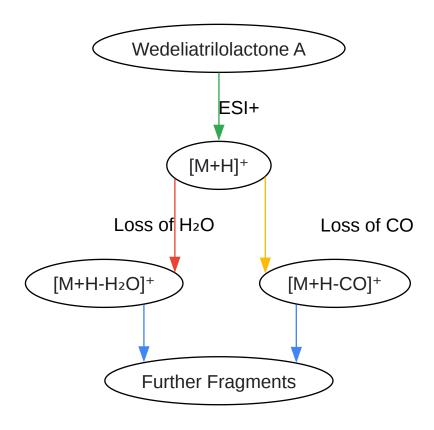




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Fig. 2: Workflow for structural determination using various NMR techniques.





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